Enhanced Selectivity in β3-Adrenergic Receptor Agonism via 3-Methyl Modification
The 3-methyl group on the indazole core is critical for achieving high selectivity in β3-adrenergic receptor (β3-AR) agonists. A study demonstrated that modifying the 3-substituent of the indazole moiety effectively improved selectivity. The starting hit compound (compound 5) with a different 3-substituent showed an EC50 of 21 nM for β3-AR and 219 nM for α1A-AR, resulting in a selectivity ratio (α1A/β3) of only 10-fold. Modification to incorporate the 3-methyl-1H-indazole scaffold led to compound 11, which exhibited a β3-AR EC50 of 13 nM and an α1A-AR EC50 of >10,000 nM, achieving a >769-fold selectivity for β3-AR over α1A-AR [1]. This represents a >76-fold improvement in selectivity over the initial non-3-methyl hit compound.
| Evidence Dimension | β3-AR vs. α1A-AR Selectivity Ratio |
|---|---|
| Target Compound Data | Compound with 3-methyl-1H-indazole core (Compound 11): β3-AR EC50 = 13 nM; α1A-AR EC50 > 10,000 nM |
| Comparator Or Baseline | Initial hit compound (Compound 5) with alternative 3-substituent: β3-AR EC50 = 21 nM; α1A-AR EC50 = 219 nM |
| Quantified Difference | Selectivity Ratio (α1A/β3): >769-fold for 3-methyl derivative vs. 10-fold for comparator |
| Conditions | In vitro functional assay measuring β3-AR and α1A-AR agonism |
Why This Matters
This quantifiable improvement in receptor selectivity is critical for minimizing off-target cardiovascular side effects, making 3-methyl-1H-indazole a superior starting point for developing safer β3-AR agonist drug candidates.
- [1] Wada, Y., et al. (2015). Discovery of Novel Indazole Derivatives as Highly Potent and Selective Human β3-Adrenergic Receptor Agonists with the Possibility of Having No Cardiovascular Side Effects. Journal of Medicinal Chemistry, 58(15), 6048-6057. View Source
